molecular formula C9H18ClNO B3049154 2-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1956370-88-9

2-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B3049154
CAS No.: 1956370-88-9
M. Wt: 191.70
InChI Key: JMUYEFXSCVKPPI-UHFFFAOYSA-N
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Description

2-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid yields the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. The use of advanced catalysts and reaction conditions can streamline the process, making it more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecane
  • 3-Oxa-9-azaspiro[5.5]undecane
  • 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane

Comparison: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride is unique due to its specific structural features and biological activity. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has a more straightforward synthetic route . Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYEFXSCVKPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857377
Record name 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956370-88-9, 374795-48-9
Record name 2-Oxa-9-azaspiro[5.5]undecane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956370-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-9-azaspiro[5.5]undecane hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-9-azaspiro[5.5]undecane hydrochloride
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2-Oxa-9-azaspiro[5.5]undecane hydrochloride
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